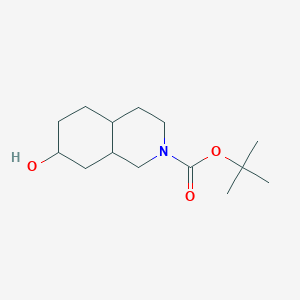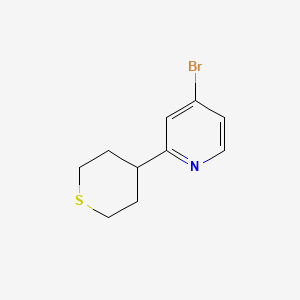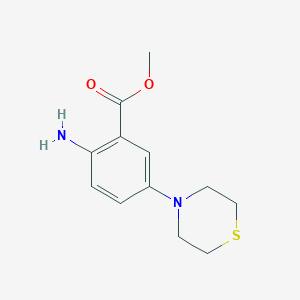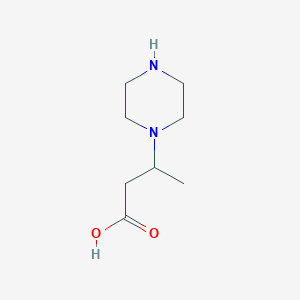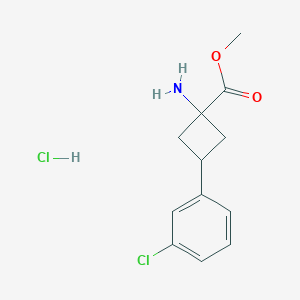
Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis is a synthetic organic compound. It is characterized by the presence of a cyclobutane ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of Substituents: The amino group and chlorophenyl group are introduced through nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carboxylate ester group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include alcohols or amines.
Substitution: Products may include various substituted aromatic compounds.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of cycloaddition and substitution reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Development: Potential use in the development of new drugs due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
相似化合物的比较
Similar Compounds
- Methyl (1r,3r)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, trans
- Methyl (1s,3s)-1-amino-3-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis
Uniqueness
Methyl (1s,3s)-1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and the position of the chlorophenyl group. This can result in different chemical reactivity and biological activity compared to its isomers and analogs.
属性
分子式 |
C12H15Cl2NO2 |
|---|---|
分子量 |
276.16 g/mol |
IUPAC 名称 |
methyl 1-amino-3-(3-chlorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)6-9(7-12)8-3-2-4-10(13)5-8;/h2-5,9H,6-7,14H2,1H3;1H |
InChI 键 |
WRKPFSARPISEQL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC(C1)C2=CC(=CC=C2)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
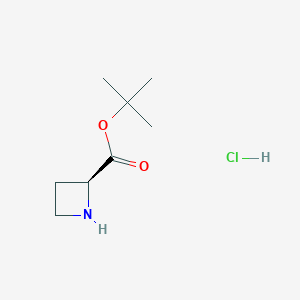
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)

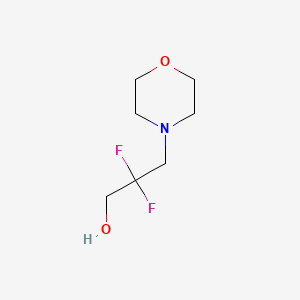
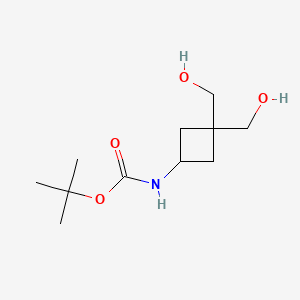

![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
